2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile

Beschreibung

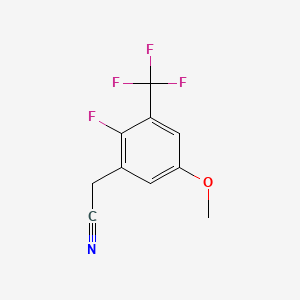

Chemical Structure: The compound features a phenyl ring substituted with fluorine (position 2), methoxy (position 5), and trifluoromethyl (position 3) groups, linked to an acetonitrile moiety. Its IUPAC name is 2-(2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl)acetonitrile, with the molecular formula C₁₀H₇F₄NO and molecular weight 251.16 g/mol (inferred from ).

Eigenschaften

IUPAC Name |

2-[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4NO/c1-16-7-4-6(2-3-15)9(11)8(5-7)10(12,13)14/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSLVVFXWPHVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185687 | |

| Record name | Benzeneacetonitrile, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-64-9 | |

| Record name | Benzeneacetonitrile, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile

General Synthetic Strategy

The synthesis of this compound generally involves:

- Functionalization of a suitably substituted aromatic precursor.

- Introduction of the acetonitrile moiety (–CH2CN) onto the aromatic ring.

- Selective incorporation of fluorine and trifluoromethyl groups.

- Preservation of sensitive groups like methoxy during transformations.

Common Synthetic Routes

Halogenated Aromatic Precursor Alkylation

A widely used approach involves the alkylation of a halogenated aromatic compound bearing the fluoro, methoxy, and trifluoromethyl substituents with a cyanomethylating agent, such as bromomethyl cyanide or chloroacetonitrile, under basic conditions.

- Step 1: Starting from 2-fluoro-5-methoxy-3-(trifluoromethyl)benzene, halogenation or direct substitution introduces a leaving group at the benzylic position.

- Step 2: Nucleophilic substitution with cyanide sources (e.g., sodium cyanide) replaces the halogen with the nitrile group.

- Step 3: Purification yields the target phenylacetonitrile.

This method requires careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis of the nitrile.

Direct Cyanomethylation via Base-Promoted Condensation

Another route involves the condensation of the substituted benzaldehyde derivative with cyanide sources under basic catalysis to form the phenylacetonitrile:

- Step 1: Preparation of 2-fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde.

- Step 2: Reaction with cyanide salts (e.g., sodium cyanide or potassium cyanide) in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

- Step 3: Isolation of the phenylacetonitrile after work-up.

This method benefits from fewer steps but requires access to the aldehyde intermediate.

Nitrile Formation via Oxidative or Substitution Reactions

In some cases, phenylacetonitrile derivatives are synthesized by:

- Oxidation of corresponding methyl-substituted aromatic compounds to aldehydes or acids.

- Conversion of acids to nitriles via dehydration or substitution reactions using reagents like thionyl chloride followed by ammonia or amines.

However, for fluorinated and trifluoromethylated substrates, these steps demand mild conditions to prevent decomposition or defluorination.

Specific Patent-Documented Methodologies

A Chinese patent (CN101219967B) describes preparation methods for substituted phenylacetonitriles, which can be adapted for fluorinated analogs:

- Use of organic solvents such as tetrahydrofuran or chlorobenzene.

- Employing bases like potassium carbonate or sodium hydride to facilitate substitution.

- Reaction temperatures maintained to optimize yield and minimize byproducts.

- Purification via crystallization or chromatography to isolate the nitrile compound.

Though the patent focuses on 2-nitro substituted phenylacetonitriles, the general synthetic principles apply to fluorinated derivatives with appropriate modifications.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenated Aromatic Alkylation | 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzene derivative with halogen | Cyanide source (NaCN), base, aprotic solvent | Straightforward, scalable | Requires halogenated precursor, toxic cyanide handling |

| Base-Promoted Condensation | 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde | Cyanide salts, polar aprotic solvents, base | Fewer steps, direct formation | Requires aldehyde intermediate, sensitive to conditions |

| Acid to Nitrile Conversion | Corresponding phenylacetic acid derivatives | Thionyl chloride, ammonia or amines | Uses stable acid intermediates | Multi-step, risk of defluorination or hydrolysis |

Research Findings and Optimization Insights

- Fluorine and trifluoromethyl groups enhance metabolic stability but can reduce nucleophilicity, requiring more reactive cyanomethylation agents or catalysts.

- Methoxy substituent is electron-donating, influencing regioselectivity in electrophilic substitution and stabilizing intermediates.

- Solvent choice critically affects yield: polar aprotic solvents (e.g., DMF, THF) favor cyanide nucleophilicity and solubility of reagents.

- Bases such as potassium carbonate or sodium hydride are preferred for deprotonation steps without causing side reactions.

- Reaction temperature control (typically 0–80°C) balances reaction rate and minimizes side reactions like hydrolysis or defluorination.

- Purification often requires chromatographic techniques due to close polarity of side products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The acetonitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: The phenyl ring can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted phenylacetonitriles.

Reduction: Formation of amines.

Oxidation: Formation of carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its unique structural features. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Electron Effects : The trifluoromethyl group (CF₃) is strongly electron-withdrawing, while the methoxy group (OCH₃) is electron-donating, creating a polarized electronic environment on the aromatic ring. This influences reactivity, particularly in nucleophilic or electrophilic substitution reactions.

- Synthesis Challenges: notes discontinuation of this compound by CymitQuimica, likely due to synthetic complexity from competing substituent effects and steric hindrance.

Comparison with Structural Analogs

Substituent Position Variations

Variations in substituent positions significantly alter physicochemical and reactivity profiles. Key analogs include:

| Compound Name | Substituent Positions | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile | 2-F, 5-OCH₃, 3-CF₃ | 1373920-64-9 | C₁₀H₇F₄NO | 251.16 |

| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 3-F, 5-CF₃ | 239087-11-7 | C₉H₅F₄N | 219.14 |

| 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | 2-F, 4-CF₃ | 239087-10-6 | C₉H₅F₄N | 219.14 |

| 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile | 5-F, 2-CF₃ | Not provided | C₉H₅F₄N | 219.14 |

| 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile | 4-OCH₃, 3-CF₃ | 2145-31-5 | C₁₀H₈F₃NO | 239.17 |

Key Observations :

Functional Group Variations

Replacing the acetonitrile group with other functionalities drastically alters applications:

Metabolic and Toxicological Considerations

- Degradation Pathways: Fluorinated phenylacetonitriles may undergo cytochrome P450-mediated oxidation, similar to 5-fluorouracil derivatives ().

- Safety Profiles : Methoxy-containing analogs (e.g., 4-Methoxy-3-CF₃) are classified as hazardous (劇III) due to acute toxicity risks ().

Biologische Aktivität

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS: 1373920-64-9) is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl and methoxy groups. These substituents can significantly influence the biological activity of organic compounds, making them valuable in drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H7F4NO |

| Molecular Weight | 233.17 g/mol |

| CAS Number | 1373920-64-9 |

| IUPAC Name | 2-[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetonitrile |

| PubChem CID | 86277646 |

Pharmacological Significance

The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased bioactivity. Studies have indicated that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Some trifluoromethyl-containing compounds have shown significant cytotoxic effects against cancer cell lines. For instance, compounds with similar substitutions have been documented to inhibit tubulin polymerization and induce apoptosis through caspase activation pathways .

- Neuropharmacological Effects : The introduction of fluorine atoms into organic molecules can impact their interaction with neurotransmitter systems. Research has highlighted that fluorinated analogs can enhance serotonin uptake inhibition, suggesting potential applications in treating mood disorders .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation, such as topoisomerases and kinases.

- Induction of Apoptosis : The activation of apoptotic pathways through caspase enzymes has been observed in related compounds, indicating a potential mechanism for anticancer activity .

- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system, potentially affecting neurotransmitter release and uptake.

Study on Anticancer Activity

A study published in MDPI examined a series of trifluoromethyl-substituted phenylacetonitriles for their anticancer properties. The findings indicated that these compounds displayed potent activity against several cancer cell lines, with IC50 values often below 1 µM. The study highlighted that the introduction of methoxy and trifluoromethyl groups significantly enhanced the antiproliferative effects compared to their non-fluorinated counterparts .

Neuropharmacological Research

Another investigation focused on the neuropharmacological effects of fluorinated phenylacetonitriles. It was found that these compounds could effectively inhibit serotonin reuptake, suggesting their potential as antidepressants. The study emphasized the importance of the trifluoromethyl group in enhancing binding affinity to serotonin transporters .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile?

- The synthesis typically involves multi-step reactions, such as:

- Nucleophilic substitution : Reacting a fluorinated benzyl halide with a cyanide source (e.g., KCN or NaCN) under phase-transfer catalysis.

- Condensation reactions : For example, reacting substituted benzaldehyde derivatives with acetonitrile precursors, as seen in analogous trifluoromethylphenylacetonitrile syntheses .

- Purification : Column chromatography or recrystallization is used to isolate the product, with monitoring via TLC or HPLC.

Q. How is this compound characterized spectroscopically?

- Key techniques include:

- ¹H/¹⁹F NMR : To confirm substituent positions and electronic environments. The fluorine atoms' deshielding effects are notable in ¹⁹F NMR .

- IR spectroscopy : The nitrile group (~2240 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) are diagnostic.

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M–CN]⁺ fragments) .

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers at 0–6°C to prevent degradation, as recommended for structurally similar nitriles .

- Handling : Use PPE (gloves, goggles) and ensure fume hood ventilation to avoid inhalation of toxic vapors .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic reactions .

Advanced Research Questions

Q. How can contradictions in NMR data due to substituent effects be resolved?

- Comparative analysis : Reference spectra of analogs like [4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile (CAS 220239-65-6) to identify shifts influenced by substituent proximity .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts, helping distinguish between regioisomers .

- Solvent standardization : Use deuterated solvents consistently, as polarity changes can alter splitting patterns .

Q. What challenges arise in introducing the trifluoromethyl group during synthesis?

- Electron-withdrawing effects : The -CF₃ group deactivates the aromatic ring, requiring harsh conditions (e.g., Cu-mediated trifluoromethylation or Ruppert-Prakash reagent (TMSCF₃)) .

- Yield optimization : Competing side reactions (e.g., demethylation of methoxy groups) necessitate temperature control (e.g., -78°C for electrophilic substitutions) .

Q. How does the substitution pattern influence reactivity in cross-coupling reactions?

- Electronic effects : The methoxy group (electron-donating) at position 5 enhances para-directed electrophilic substitution, while the -CF₃ group (electron-withdrawing) at position 3 directs meta reactions.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands improve selectivity in Suzuki-Miyaura couplings, as demonstrated for similar trifluoromethylated nitriles .

Q. How can photophysical properties be systematically studied?

- UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism. For example, aggregation-induced emission (AIE) is observed in related trifluoromethylphenylacetonitrile derivatives .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C) for applications in materials science .

Methodological Considerations

Designing experiments to analyze regioselectivity in electrophilic substitutions

- Competitive reactions : Compare reactivity of this compound with analogs lacking specific substituents (e.g., methoxy-free derivatives from ).

- Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor intermediates via LC-MS to determine dominant pathways .

Addressing low yields in nitrile group installations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.